molecular formula C15H15F4N3 B4890889 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline

6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline

Cat. No. B4890889
M. Wt: 313.29 g/mol
InChI Key: BYGZAZCPGUDAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. In addition, it has been found to be active against some strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mechanism of Action

The exact mechanism of action of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication and transcription.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline have been studied in vitro and in vivo. It has been found to be well-tolerated in animal models and exhibits low toxicity. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and high tissue penetration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is its broad-spectrum antibacterial activity. It has been shown to be active against a wide range of bacterial species, including multidrug-resistant strains. In addition, it exhibits good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its potential to cause drug resistance, which can limit its long-term efficacy.

Future Directions

For research include the optimization of its chemical structure, evaluation of its efficacy against other infectious diseases, and investigation of its potential use as a diagnostic tool.

Synthesis Methods

The synthesis of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline involves the reaction of 6-fluoro-2-(trifluoromethyl)quinoline with 4-methylpiperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization or column chromatography.

properties

IUPAC Name

6-fluoro-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3/c1-21-4-6-22(7-5-21)13-9-14(15(17,18)19)20-12-3-2-10(16)8-11(12)13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZAZCPGUDAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Fluoro-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline

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